

Cross-study validation of Etilevodopa hydrochloride's therapeutic effects

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Compound of Interest

Compound Name: Etilevodopa hydrochloride

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A Comparative Guide to Etilevodopa Hydrochloride for Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study validation of the therapeutic effects of **Etilevodopa hydrochloride**, a prodrug of levodopa, in comparison to the standard treatment for Parkinson's disease, levodopa. The information is compiled from publicly available clinical trial data and pharmacological studies.

Executive Summary

Etilevodopa was developed as a potential improvement on levodopa, the cornerstone of symptomatic therapy for Parkinson's disease. The primary rationale for its development was its higher solubility, which was hypothesized to lead to faster and more consistent absorption, thereby reducing motor fluctuations such as "delayed on" and "dose failures" commonly experienced by patients on long-term levodopa therapy.

Clinical trials, including the pivotal Phase III RAPID and RONDO studies, demonstrated that etilevodopa, when co-administered with carbidopa, is as effective and well-tolerated as standard levodopa/carbidopa formulations. Pharmacokinetic studies confirmed that etilevodopa leads to a more rapid attainment of peak plasma levodopa levels. However, these pharmacokinetic advantages did not translate into statistically significant superiority in key



clinical efficacy endpoints, such as the "time to on" (TTON). Ultimately, etilevodopa was not marketed for the treatment of Parkinson's disease.[1]

Comparative Efficacy Data

The primary efficacy of etilevodopa was compared to standard levodopa in advanced Parkinson's disease patients experiencing motor fluctuations. The key outcome measures focused on the speed of onset of clinical effect and the duration of "off" periods.

Outcome Measure	Etilevodopa- Carbidopa Group	Levodopa- Carbidopa Group	p-value
Reduction in Mean Total Daily "Time to ON" (TTON)	0.58 hours	0.79 hours	0.24[2][3]
Reduction in Response Failures	-6.82%	-4.69%	0.20[2][3]
Improvement in Total Daily "Off" Time	-0.85 hours	-0.87 hours	Not significant[2][3]

Comparative Pharmacokinetic Data

Pharmacokinetic studies were conducted to compare the absorption and bioavailability of levodopa from etilevodopa versus standard levodopa formulations.



Pharmacokinetic Parameter	Etilevodopa Administration	Standard Levodopa Administration	Key Findings
Time to Maximum Plasma Levodopa Concentration (tmax)	~30 minutes (swallowed tablets, dissolved tablets, oral solution)	~54 minutes	Plasma levodopa tmax was significantly shorter with all three modes of etilevodopa administration.[4]
Maximum Plasma Levodopa Concentration (Cmax)	2.3 to 2.7 μg/mL (range across formulations)	Within the same range	Levodopa Cmax was significantly greater following treatment with etilevodopa swallowed tablets than with levodopa tablets.[4]
Area Under the Curve (AUC) of Plasma Levodopa	Significantly greater during the first 45 minutes after ingestion	Lower in the initial phase	Levodopa AUC for 0 to 1 hour and 0 to 2 hours were also significantly greater following administration of etilevodopa/carbidopa swallowed tablets.[4]

Experimental Protocols Pivotal Clinical Trials (RAPID and RONDO)

- Objective: To compare the efficacy and safety of an immediate-release formulation of etilevodopa/carbidopa with standard levodopa/carbidopa in advanced Parkinson's disease patients with motor fluctuations.[5]
- Study Design: The RAPID (North America) and RONDO (EU) trials were Phase III, double-blind, randomized, parallel-group, comparative clinical studies.[5] Over 700 patients were enrolled across both studies.



- Patient Population: Patients with advanced Parkinson's disease experiencing motor fluctuations. A related study included patients with a latency of at least 90 minutes total daily "time to on" (TTON) after levodopa dosing.[2][3]
- Intervention: Patients were treated for 18 weeks with either etilevodopa-carbidopa or continued on their standard levodopa-carbidopa therapy.[2][3] Specific dosing regimens for the etilevodopa and levodopa arms in the RAPID and RONDO trials are not detailed in the available literature. Generally, levodopa therapy is initiated at a low dose and gradually titrated upwards to achieve optimal symptomatic control. For patients with motor fluctuations, the daily dosage is often divided into multiple smaller doses.
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in the total daily "time to on" (TTON), as measured by patient-completed home diaries (Hauser diary).[2]
 [3]
- Methodology for TTON Measurement: The Hauser diary is a patient-reported tool used to
 assess motor fluctuations in Parkinson's disease. Patients record their motor status at
 regular intervals (typically every 30 minutes) throughout the waking day, categorizing their
 state as "Asleep," "Off," "On without dyskinesia," "On with nontroublesome dyskinesia," or
 "On with troublesome dyskinesia."[2][4] "Time to ON" is calculated as the latency from taking
 a dose of medication to the beginning of a patient-rated "On" state.

Pharmacokinetic Crossover Study

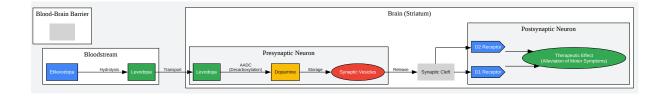
- Objective: To compare the pharmacokinetics of three different administration modes of etilevodopa/carbidopa with standard levodopa/carbidopa tablets.
- Study Design: An open-label, randomized, four-way crossover study.
- Patient Population: 29 patients with Parkinson's disease and response fluctuations.[4]
- Intervention: Single doses of four treatments were administered: swallowed etilevodopa/carbidopa tablets, etilevodopa/carbidopa tablets dissolved in water, etilevodopa oral solution with carbidopa tablets, and standard levodopa/carbidopa tablets.[4]
- Outcome Measures: Blood samples were collected before and at intervals up to 240 minutes after drug administration to measure the maximal concentration (Cmax), time to Cmax



(tmax), and area under the curve (AUC) of plasma levodopa, etilevodopa, and carbidopa.[4]

Signaling Pathways and Experimental Workflows Mechanism of Action: Levodopa Signaling Pathway

Etilevodopa is a prodrug of levodopa, meaning it is converted into levodopa in the body. Therefore, its therapeutic effects are mediated through the same signaling pathway as levodopa. Levodopa crosses the blood-brain barrier and is converted to dopamine in the brain, primarily within the presynaptic terminals of dopaminergic neurons in the striatum. This newly synthesized dopamine is then released into the synaptic cleft, where it can stimulate postsynaptic dopamine receptors (D1 and D2), thereby compensating for the dopamine deficiency that characterizes Parkinson's disease and alleviating motor symptoms.



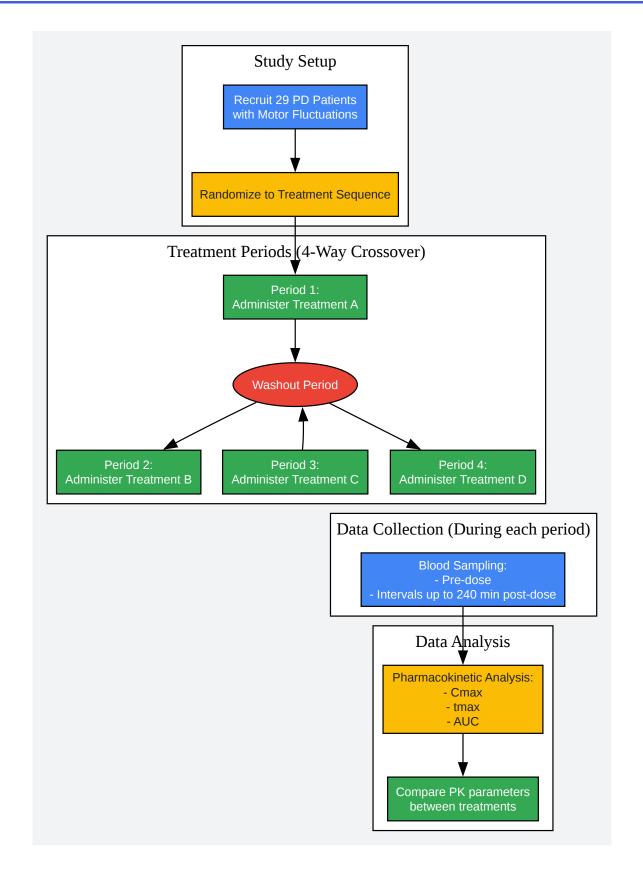
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Caption: Levodopa Signaling Pathway in Parkinson's Disease.

Experimental Workflow: Pharmacokinetic Crossover Study

The following diagram illustrates the workflow of the open-label, randomized, four-way crossover study designed to compare the pharmacokinetics of different etilevodopa formulations with standard levodopa.





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Caption: Pharmacokinetic Crossover Study Workflow.



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